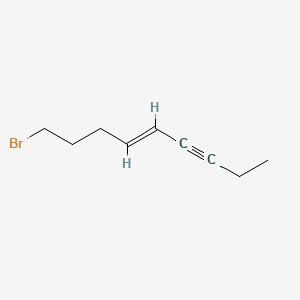
(E)-9-Bromonon-5-en-3-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-9-Bromonon-5-en-3-yne is an organic compound characterized by the presence of a bromine atom attached to a non-5-en-3-yne structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-9-Bromonon-5-en-3-yne typically involves the bromination of non-5-en-3-yne. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or carbon tetrachloride. The reaction is often conducted at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the synthesis process, allowing for the production of large quantities of the compound with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-9-Bromonon-5-en-3-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding non-5-en-3-yne.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in suitable solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
(E)-9-Bromonon-5-en-3-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-9-Bromonon-5-en-3-yne involves its interaction with various molecular targets. The bromine atom can participate in electrophilic addition reactions, while the alkyne and alkene moieties provide sites for further chemical modifications. These interactions can influence biological pathways and enzyme activities, making the compound valuable for mechanistic studies.
Comparaison Avec Des Composés Similaires
(E)-9-Chloronon-5-en-3-yne: Similar structure but with a chlorine atom instead of bromine.
(E)-9-Iodonon-5-en-3-yne: Contains an iodine atom, offering different reactivity and properties.
(E)-9-Fluoronon-5-en-3-yne: Features a fluorine atom, which can significantly alter the compound’s behavior.
Uniqueness: (E)-9-Bromonon-5-en-3-yne is unique due to the specific reactivity of the bromine atom, which can undergo a wide range of chemical transformations. This versatility makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
58763-65-8 |
|---|---|
Formule moléculaire |
C9H13Br |
Poids moléculaire |
201.10 g/mol |
Nom IUPAC |
(E)-9-bromonon-5-en-3-yne |
InChI |
InChI=1S/C9H13Br/c1-2-3-4-5-6-7-8-9-10/h5-6H,2,7-9H2,1H3/b6-5+ |
Clé InChI |
PDHRGQPBXCFTQB-AATRIKPKSA-N |
SMILES isomérique |
CCC#C/C=C/CCCBr |
SMILES canonique |
CCC#CC=CCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


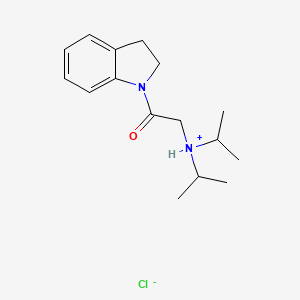
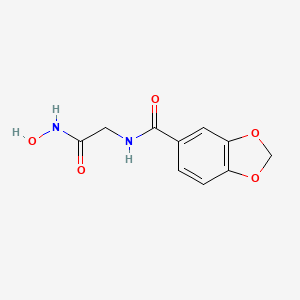
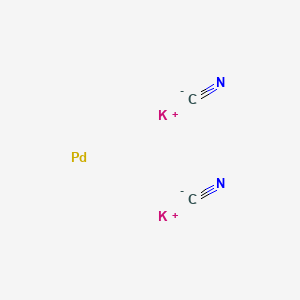
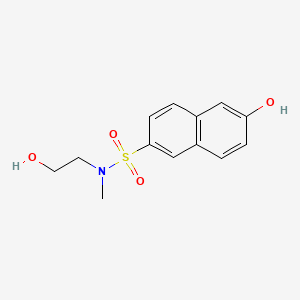

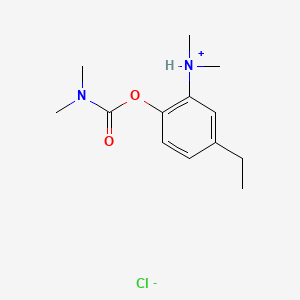
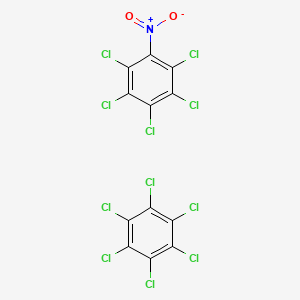
![Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride](/img/structure/B13765732.png)
![Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate](/img/structure/B13765740.png)
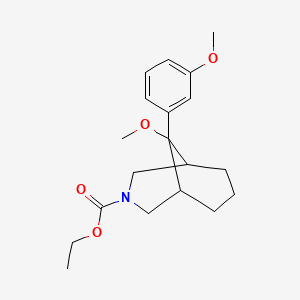
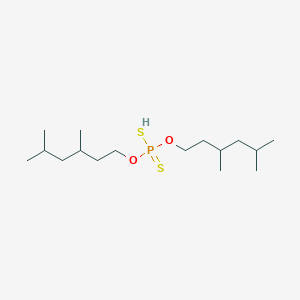

![(e)-2-[(4-Chlorophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13765764.png)
![Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride](/img/structure/B13765767.png)
